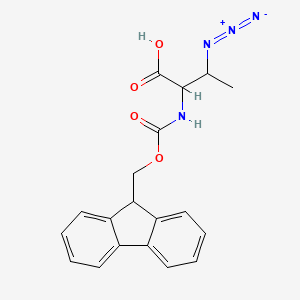
3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) amino acid azides. These compounds are widely used in peptide synthesis due to their stability and reactivity. The presence of the azido group makes this compound particularly useful in click chemistry and other bioorthogonal reactions .
準備方法
The synthesis of 3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid typically involves the following steps :
Starting Material: The synthesis begins with the corresponding protected amino acid.
Azidation: Sodium azide (NaN3) is used to introduce the azido group.
Mixed Anhydride Method: This method involves the use of isobutoxycarbonyl chloride (IBC-Cl) to form the mixed anhydride, which then reacts with sodium azide.
Acid Chloride Method: Alternatively, the acid chloride method can be used, where the protected amino acid is converted to its acid chloride form before reacting with sodium azide.
These methods yield crystalline solids that are stable at room temperature and have a long shelf-life .
化学反応の分析
3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid undergoes several types of chemical reactions :
Substitution Reactions: The azido group can be substituted with various nucleophiles under mild conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Click Chemistry: The azido group can participate in click reactions with alkynes to form triazoles.
Common reagents used in these reactions include sodium azide, triphenylphosphine, and copper catalysts. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has several scientific research applications :
Peptide Synthesis: It is used as a coupling agent in the synthesis of peptides.
Click Chemistry: The azido group makes it useful in bioorthogonal reactions for labeling and conjugation.
Drug Development: It can be used in the development of new pharmaceuticals due to its reactivity and stability.
Bioconjugation: It is used in the conjugation of biomolecules for various biological studies.
作用機序
The mechanism of action of 3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid involves its reactivity with nucleophiles and its participation in click chemistry reactions . The azido group is highly reactive and can form stable triazole linkages with alkynes. This reactivity is exploited in various bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with native biological processes .
類似化合物との比較
3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid can be compared with other Fmoc amino acid azides :
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-butanoic acid: This compound has a hydroxyl group instead of an azido group, making it less reactive in click chemistry.
2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid: This compound lacks the azido group, limiting its use in bioorthogonal reactions.
Fmoc-L-Abu(3R-N3)-OH: This compound is similar but has a different stereochemistry, which can affect its reactivity and applications.
The uniqueness of this compound lies in its azido group, which provides versatility in various chemical reactions and applications .
特性
IUPAC Name |
3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJMYBCJYQGZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
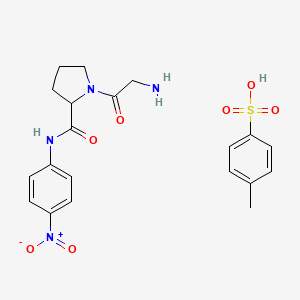
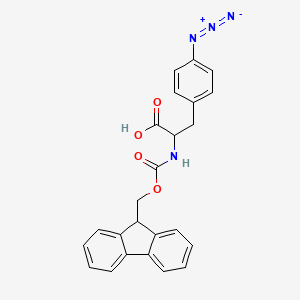
![1-[(4S,2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-dihydropyrimi dine-2,4-dione](/img/structure/B13394794.png)
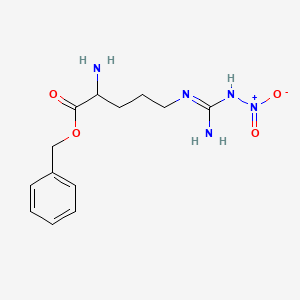
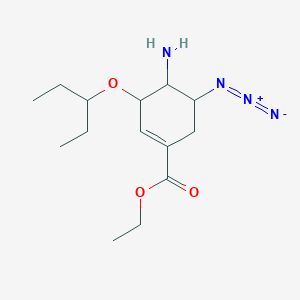
![3-[3-methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile](/img/structure/B13394819.png)
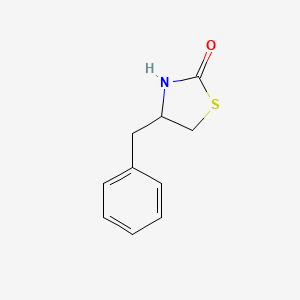
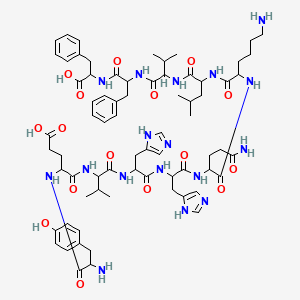
![6-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine](/img/structure/B13394847.png)
![5-[2-[1-[1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13394848.png)
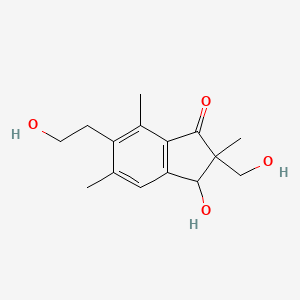
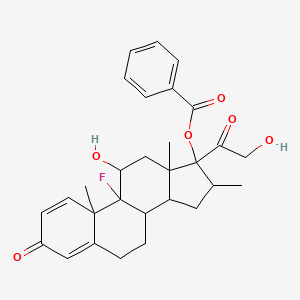
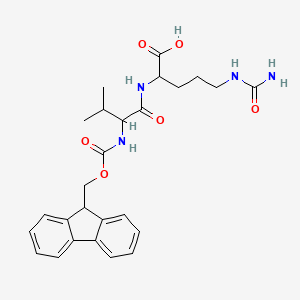
![3-[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B13394874.png)
